(2S)-2-Amino-3-phenyl(114C)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-Amino-3-phenyl(114C)propanoic acid is a chiral amino acid derivative with a phenyl group attached to the alpha carbon

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-phenyl(114C)propanoic acid typically involves the following steps:

Strecker Synthesis: This method involves the reaction of an aldehyde (benzaldehyde) with ammonium chloride and potassium cyanide to form an alpha-aminonitrile, which is then hydrolyzed to yield the desired amino acid.

Reductive Amination: Another approach is the reductive amination of phenylpyruvic acid with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using transaminases or other biocatalysts to achieve high enantioselectivity and yield.

Types of Reactions:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as bromine or nitric acid for halogenation or nitration.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

(2S)-2-Amino-3-phenyl(114C)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its role in protein structure and function.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用機序

The mechanism of action of (2S)-2-Amino-3-phenyl(114C)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in hydrophobic interactions, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions, influencing the compound’s biological activity.

類似化合物との比較

Phenylalanine: A naturally occurring amino acid with a similar structure but different stereochemistry.

Tyrosine: Another amino acid with a phenyl group, but with an additional hydroxyl group.

Uniqueness: (2S)-2-Amino-3-phenyl(114C)propanoic acid is unique due to its specific stereochemistry and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

生物活性

(2S)-2-Amino-3-phenyl(114C)propanoic acid, often referred to as a β-amino acid, has garnered interest due to its potential biological activities. This compound, with the molecular formula C9H11NO2, is structurally characterized by a phenyl group attached to the α-carbon of the amino acid backbone. This article delves into its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

- IUPAC Name : (2S)-2-amino-3-phenylpropanoic acid

- CAS Number : 1128-75-2

- Molecular Weight : 165.19 g/mol

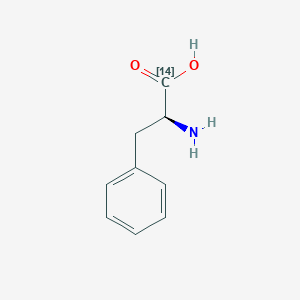

- Structure :

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound and its derivatives. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative pathogens.

Minimum Inhibitory Concentrations (MIC)

The effectiveness of this compound was evaluated through MIC assays. The results are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 64 |

| Vancomycin-resistant E. faecalis | >64 |

These findings indicate that while the compound exhibits some activity against Staphylococcus aureus, it is less effective against Gram-negative bacteria such as E. coli and P. aeruginosa .

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been investigated for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Inhibition Profile

The compound showed varying degrees of inhibition against several CYP isoforms:

| CYP Isoform | Inhibition Activity |

|---|---|

| CYP1A2 | Moderate |

| CYP2C19 | Weak |

| CYP2D6 | Significant |

| CYP3A4 | Selective |

Notably, compounds derived from this scaffold may influence drug interactions and pharmacokinetics due to their inhibitory effects on these enzymes .

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Development : A study demonstrated that derivatives of this compound exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in developing new antibiotics .

- Cancer Research : Investigations into tryptophan hydroxylase inhibitors have included this compound as a candidate for targeting metabolic pathways in cancer cells .

- Neuroprotective Effects : Preliminary research indicates that this amino acid may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases .

特性

IUPAC Name |

(2S)-2-amino-3-phenyl(114C)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i9+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-DQVGRFPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([14C](=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。